
Chlorodiphenylphosphine
Overview
Description
Chlorodiphenylphosphine (Ph$_2$PCl, CAS 1079-66-9) is an organophosphorus compound characterized by two phenyl groups and a chlorine atom bonded to a central phosphorus atom. It is a colorless, oily liquid with a pungent garlic-like odor and is highly reactive toward nucleophiles such as water and air . Its molecular weight is 220.63 g/mol, with a boiling point of 320°C and a density of 1.229 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phytone is typically prepared through the enzymatic hydrolysis of soy proteins. The process involves the use of specific enzymes that break down the soy proteins into smaller peptides and amino acids. This enzymatic digestion is carried out under controlled conditions, including specific pH levels and temperatures, to ensure the optimal activity of the enzymes.
Industrial Production Methods: In an industrial setting, the production of Phytone involves large-scale enzymatic hydrolysis. The soy proteins are mixed with water to form a suspension, and then enzymes are added to this mixture. The reaction is allowed to proceed for a specific period, during which the enzymes break down the proteins. After the hydrolysis is complete, the mixture is filtered to remove any undigested material, and the resulting solution is dried to obtain Phytone in powder form .
Chemical Reactions Analysis
Types of Reactions: Phytone primarily undergoes hydrolysis reactions due to its proteinaceous nature. The enzymatic hydrolysis of soy proteins involves the cleavage of peptide bonds, resulting in the formation of smaller peptides and free amino acids.
Common Reagents and Conditions: The enzymatic hydrolysis of Phytone involves the use of specific proteolytic enzymes, such as proteases. The reaction conditions typically include a pH range of 6.0 to 8.0 and a temperature range of 30°C to 50°C. These conditions are optimized to ensure the maximum activity of the enzymes.
Major Products Formed: The major products formed from the hydrolysis of Phytone are peptides and free amino acids. These smaller molecules are more easily utilized by microorganisms, making Phytone an excellent nutrient source for microbial growth .
Scientific Research Applications
Synthesis of Phosphines
Chlorodiphenylphosphine serves as a crucial intermediate in the synthesis of various phosphines, which are important for their roles as stabilizers, flame retardants, and catalysts. The introduction of the diphenylphosphino group via CDPP allows for the efficient formation of phosphines used in diverse applications including:
- Stabilizers for Plastics : Phosphines derived from CDPP are utilized to enhance the thermal stability and longevity of plastic materials.
- Flame Retardants : The flame-retardant properties of phosphines make them essential in manufacturing materials that require fire resistance.
- Catalysts : CDPP-derived phosphines are employed as catalysts in numerous chemical reactions, facilitating processes such as polymerization and oxidation .
Reactivity in Organic Synthesis
This compound has been reported to exhibit selective reactivity, particularly in the conversion of alcohols and ethers to thiocyanates and isothiocyanates. This method is notable for its efficiency and selectivity:
- Conversion Reactions : CDPP can convert primary alcohols, tetrahydropyranyl ethers, and silyl ethers into thiocyanates using ammonium thiocyanate. This reaction showcases excellent chemoselectivity, distinguishing between primary, secondary, and tertiary substrates .
- Organocatalysis : In organocatalytic applications, CDPP has been identified as an effective reagent for stereoselective reactions, contributing to the development of complex organic molecules .
Applications in Material Science
Beyond organic synthesis, this compound plays a role in material science:
- Photoinitiators : CDPP is utilized in the production of photoinitiators that are essential for UV-hardening paint systems. These photoinitiators initiate polymerization upon exposure to UV light, making them valuable in coatings and adhesives .
- Optical Brighteners : The compound is also involved in the synthesis of optical brighteners used in detergents and paper products to enhance brightness .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various chemical transformations:
- A study published in Green Chemistry detailed a method using CDPP for the selective conversion of alcohols to thiocyanates with high yields and selectivity, demonstrating its potential as a green reagent in organic synthesis .
- Research on organophosphorus compounds emphasized the growing importance of this compound derivatives in radical reactions, showcasing their utility in synthesizing complex organic frameworks .
Summary Table of Applications
Application Area | Specific Use Cases | Key Benefits |
---|---|---|
Synthesis of Phosphines | Stabilizers, flame retardants | Enhances thermal stability |
Organic Synthesis | Conversion of alcohols to thiocyanates | High selectivity and efficiency |
Material Science | Photoinitiators for UV-hardening paints | Initiates polymerization |
Optical Brighteners | Brightening agents in detergents | Improves aesthetics |
Mechanism of Action
Phytone exerts its effects primarily through its nutritional content. The peptides and amino acids derived from the enzymatic hydrolysis of soy proteins provide essential nutrients that support the growth and metabolism of microorganisms and mammalian cells. The high carbohydrate content of Phytone also provides an energy source for these cells, further promoting their growth and productivity .
Comparison with Similar Compounds
Dichloro(phenyl)phosphine (PhPCl$_2$)
Chemical Formula : C$6$H$5$PCl$_2$
CAS : 644-97-3
Molar Mass : 178.98 g/mol
Appearance : Colorless liquid
Boiling Point : ~250°C (estimated)
Key Differences :
- PhPCl$2$ has two chlorine atoms, enabling sequential substitution reactions, whereas Ph$2$PCl typically undergoes single substitution.
- Ph$2$PCl is more sterically hindered due to bulky phenyl groups, slowing hydrolysis compared to PhPCl$2$.
Tetraphenyldiphosphine (Ph$2$P–PPh$2$)
Chemical Formula : C${24}$H${20}$P$_2$
Molar Mass : 370.37 g/mol
Appearance : White solid
Melting Point : 125°C
Key Differences :
- Ph$2$P–PPh$2$ contains a P–P bond, making it a dimeric species with distinct redox properties.
- Unlike Ph$_2$PCl, it is stable under ambient conditions but sensitive to strong oxidizers.
Methyldiphenylphosphine (Ph$2$PCH$3$)
Chemical Formula : C${13}$H${13}$P
CAS : 1486-28-8
Molar Mass : 200.22 g/mol
Appearance : Colorless liquid
Key Differences :
- Ph$2$PCH$3$ is a tertiary phosphine, less electrophilic than Ph$_2$PCl, making it suitable as a ligand in transition-metal catalysis.
- The methyl group reduces steric hindrance compared to Cl, enhancing coordination flexibility.
Biological Activity
Chlorodiphenylphosphine (Ph₂PCl) is an organophosphorus compound that has garnered attention in various fields, including medicinal chemistry and catalysis. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound is a colorless oily liquid with a pungent odor, often described as garlic-like. It is synthesized primarily from benzene and phosphorus trichloride at high temperatures, producing dichlorophenylphosphine as an intermediate. The compound is reactive with nucleophiles such as water and can be oxidized easily in air .
Mechanisms of Biological Activity
This compound exhibits several biological activities primarily linked to its ability to interact with various biomolecules. Its reactivity allows it to form phosphine oxides and thiophosphorylamides, which may have implications in biological systems.
1. Inhibition of Enzymatic Activity
Recent studies have indicated that this compound can inhibit specific enzymatic pathways. For instance, it has been shown to affect the production of prostaglandin E2 (PGE2) in macrophages via the inhibition of cyclooxygenase-2 (COX-2) enzymes. This inhibition is crucial because PGE2 plays a significant role in inflammatory responses .
2. Cytotoxicity Studies
In vitro studies evaluating the cytotoxic effects of this compound on various cell lines have demonstrated that while it exhibits some inhibitory effects on cell proliferation, it does not significantly reduce cell viability at lower concentrations. For example, compounds derived from this compound showed less than 10% reduction in cell viability in the presence of lipopolysaccharide (LPS), indicating a non-cytotoxic profile at certain doses .
Table 1: Summary of Biological Activities
Case Study: Inhibition of PGE2 Production
In a study examining the effects of halogenated imidazole compounds, this compound derivatives were found to exhibit significant inhibitory activity against PGE2 production. The lead compounds showed IC50 values as low as 3.3 nM, indicating strong potency compared to established drugs like celecoxib (IC50 = 8.7 nM) .
Therapeutic Implications
The biological activities of this compound suggest potential therapeutic applications, particularly in anti-inflammatory treatments. By modulating the activity of enzymes involved in inflammatory pathways, this compound could serve as a basis for developing new anti-inflammatory agents.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Chlorodiphenylphosphine in laboratory settings?
this compound is typically synthesized via the reaction of diphenylphosphine with chlorine gas or a chlorinating agent under inert conditions. Key steps include:
- Controlled chlorination : Reacting diphenylphosphine with stoichiometric chlorine in anhydrous solvents (e.g., dichloromethane) at 0–5°C to prevent over-chlorination.
- Purification : Distillation under reduced pressure (e.g., bp ~165°C at 12 mmHg) to isolate the product, followed by characterization via P NMR and IR spectroscopy to confirm purity .
- Safety : Strict exclusion of moisture to avoid hydrolysis, which generates toxic HCl gas .
Q. How should researchers ensure safe handling and storage of this compound during experiments?
Methodological precautions include:
- Storage : Keep in airtight, moisture-resistant containers under inert gas (argon/nitrogen). Opened containers must be resealed immediately and stored upright in a ventilated, dry environment .
- Handling : Use gloves (nitrile), goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors. Avoid contact with water, alcohols, or oxidizers to prevent violent reactions .
- Spill management : Neutralize spills with dry sand or vermiculite, followed by disposal as hazardous waste .
Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?
Core methods include:
- P NMR spectroscopy : To confirm the presence of the P–Cl bond (δ ~80–100 ppm) and monitor reactions .
- IR spectroscopy : Detect P–Cl stretching vibrations (~500–600 cm) .
- Elemental analysis : Validate purity (>98%) and stoichiometry . For novel derivatives, additional techniques like X-ray crystallography or mass spectrometry may be required .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?
Contradictions often arise from impurities, stereochemical variations, or solvent effects. Methodological steps:
- Cross-validation : Compare data across multiple techniques (e.g., H/C NMR, HRMS) to confirm structural assignments .
- Computational modeling : Use DFT calculations to predict NMR chemical shifts or vibrational spectra, aligning theoretical and experimental results .
- Reproducibility : Repeat syntheses under varying conditions (e.g., solvent, temperature) to identify artifacts .
Q. What methodological considerations are critical when extrapolating toxicological data from organophosphate analogs to this compound?
Key strategies include:
- Literature review : Perform targeted searches on organophosphate classes (e.g., arylphosphines) using databases like PubMed or SciFinder, focusing on mechanisms (e.g., acetylcholinesterase inhibition) .
- Structural analogs : Compare substituent effects (e.g., phenyl vs. cyclohexyl groups) to assess reactivity and toxicity trends .
- In vitro assays : Validate hypotheses using cell-based models (e.g., hepatocyte toxicity screens) before in vivo studies .
Q. How can experimental design mitigate challenges in synthesizing air-sensitive this compound complexes?
Advanced methodologies involve:
- Schlenk-line techniques : Maintain inert atmospheres during synthesis and purification .
- Stoichiometric control : Use syringe pumps for slow reagent addition to minimize side reactions .
- Real-time monitoring : Employ in-situ P NMR or Raman spectroscopy to track reaction progress .
Q. What strategies ensure reproducibility in catalytic applications of this compound-derived ligands?
Critical factors:
- Ligand purity : Rigorous purification (e.g., recrystallization, column chromatography) to eliminate trace moisture or phosphine oxides .
- Standardized protocols : Document catalyst loadings, solvent grades, and reaction times precisely .
- Control experiments : Compare results with ligand-free systems to isolate ligand-specific effects .
Q. Data Presentation and Reproducibility
Q. How should researchers document this compound experiments to meet journal reproducibility standards?
Follow guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry):
- Experimental section : Include detailed procedures for synthesis, purification, and characterization. Limit main text to 5 compounds; move additional data to supplementary materials .
- Supporting information : Provide raw spectral data (NMR, IR), crystallographic files, and computational details .
- Referencing : Cite prior syntheses of known compounds and justify novel characterization methods .
Q. What are common pitfalls in interpreting reactivity trends of this compound in cross-coupling reactions?
Avoid:
Properties
IUPAC Name |
chloro(diphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRJZXREYAXTGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7038789 | |
Record name | Diphenylphosphinous chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7038789 | |
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Molecular Weight |
220.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Merck Index] Yellow liquid with an acrid odor; [Alfa Aesar MSDS] | |
Record name | Chlorodiphenylphosphine | |
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CAS No. |
1079-66-9 | |
Record name | Chlorodiphenylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1079-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Chlorodiphenylphosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079669 | |
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Record name | Chlorodiphenylphosphine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60407 | |
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Record name | Phosphinous chloride, P,P-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diphenylphosphinous chloride | |
Source | EPA DSSTox | |
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Record name | Chlorodiphenylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.813 | |
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Record name | CHLORODIPHENYLPHOSPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO975PJK1Y | |
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Retrosynthesis Analysis
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